molecular formula C17H15ClN2O B11830205 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol CAS No. 648896-44-0

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Cat. No.: B11830205
CAS No.: 648896-44-0
M. Wt: 298.8 g/mol
InChI Key: JXWPLJIQVHADDA-UHFFFAOYSA-N
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Description

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol is a chemical compound with the molecular formula C17H15ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a chloro group, a dimethylamino group, and a phenyl group attached to the quinoline core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with 4-(dimethylamino)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted quinoline derivatives.

Scientific Research Applications

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol: This compound has a similar structure but with an additional chloro group.

    7-((4-Nitrophenylamino)-phenyl-methyl)-quinolin-8-ol: This compound contains a nitro group instead of a dimethylamino group.

Uniqueness

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, while the chloro group contributes to its stability and potential biological activity.

Properties

CAS No.

648896-44-0

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

5-chloro-7-[4-(dimethylamino)phenyl]quinolin-8-ol

InChI

InChI=1S/C17H15ClN2O/c1-20(2)12-7-5-11(6-8-12)14-10-15(18)13-4-3-9-19-16(13)17(14)21/h3-10,21H,1-2H3

InChI Key

JXWPLJIQVHADDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl

Origin of Product

United States

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